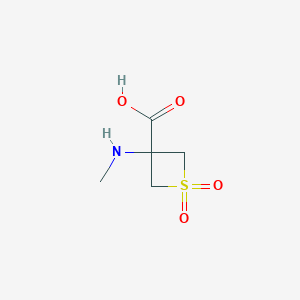
3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid is a unique organic compound characterized by its thietane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the thietane ring, along with the methylamino and carboxylic acid functional groups, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable thiol with a halogenated carboxylic acid derivative, followed by methylation of the amino group. The reaction conditions often require the use of a base to facilitate the cyclization process and control the reaction temperature to ensure the stability of the thietane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the methylamino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to the formation of various substituted thietane derivatives.
Aplicaciones Científicas De Investigación
3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in enzymatic reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The thietane ring and functional groups play a crucial role in binding to these targets, leading to the modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylamino)-1,1-dioxo-thietane-2-carboxylic acid
- 3-(Methylamino)-1,1-dioxo-thietane-4-carboxylic acid
- 3-(Ethylamino)-1,1-dioxo-thietane-3-carboxylic acid
Uniqueness
3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the thietane ring This structure imparts distinct chemical and physical properties, making it valuable for various applications
Propiedades
Fórmula molecular |
C5H9NO4S |
|---|---|
Peso molecular |
179.20 g/mol |
Nombre IUPAC |
3-(methylamino)-1,1-dioxothietane-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO4S/c1-6-5(4(7)8)2-11(9,10)3-5/h6H,2-3H2,1H3,(H,7,8) |
Clave InChI |
YWSYFTZJYVORTE-UHFFFAOYSA-N |
SMILES canónico |
CNC1(CS(=O)(=O)C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


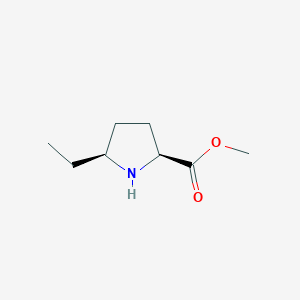
![(3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12854632.png)

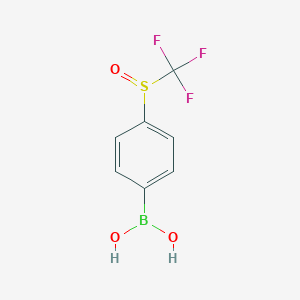
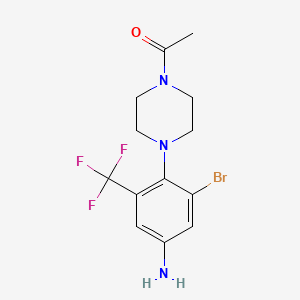
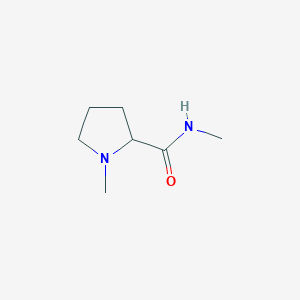
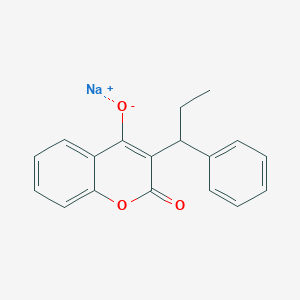
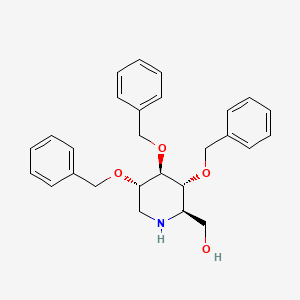
![N-[(1S, 2R)-1,2-diphenyl-2-[(R)-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12854663.png)
![5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12854668.png)

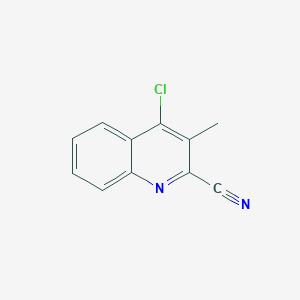
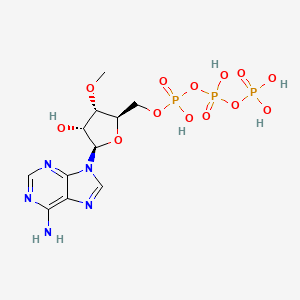
![N-{[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12854681.png)
